Palm-D-Glu(OSu)-OtBu

Solid-phase peptide synthesis Process chemistry GLP-1 analogue manufacturing

Eliminate two-step liquid-phase purification. This pre-assembled palmitoyl-γ-glutamyl building block enables direct on-resin Lys²⁶ coupling under standard SPPS conditions. D-enantiomer ensures proteolytic stability; orthogonal OtBu/OSu protection prevents α-carboxyl interference. ≥98% HPLC, white crystalline powder. Reduce analytical burden vs. multi-raw-material qualification.

Molecular Formula C29H50N2O7
Molecular Weight 538.726
CAS No. 240133-35-1
Cat. No. B2788343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalm-D-Glu(OSu)-OtBu
CAS240133-35-1
Molecular FormulaC29H50N2O7
Molecular Weight538.726
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m1/s1
InChIKeyMKJFKKLCCRQPHN-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Palm-D-Glu(OSu)-OtBu (CAS 240133-35-1): Baseline Properties and Procurement Considerations for GLP-1 Analogue Synthesis


Palm-D-Glu(OSu)-OtBu (CAS 240133-35-1) is a chiral, protected amino acid derivative consisting of a D-glutamic acid scaffold N-acylated with a palmitoyl (C16) fatty acid moiety, featuring a tert-butyl ester (OtBu) at the α-carboxyl and an N-hydroxysuccinimide (OSu) activated ester at the γ-carboxyl [1]. The compound serves as a specialized peptide modifier building block for introducing hydrophobic, lipid-like modifications into peptides, thereby enhancing their albumin-binding capacity and prolonging plasma half-life . It is primarily utilized in the solid-phase peptide synthesis (SPPS) of liraglutide and related GLP-1 receptor agonists, where it is coupled to the ε-amino group of a lysine residue to confer protracted pharmacokinetic action [2].

Why Generic Glutamic Acid Derivatives Cannot Replace Palm-D-Glu(OSu)-OtBu in Lipopeptide Synthesis: Chiral Integrity and Activation Orthogonality Constraints


Generic substitution of Palm-D-Glu(OSu)-OtBu with alternative protected glutamic acid derivatives (e.g., Boc-Glu(OtBu)-OSu or Fmoc-D-Glu(OtBu)-OH) fails due to a critical convergence of three design elements absent in standard building blocks: (1) the D-enantiomer configuration, which confers resistance to proteolytic degradation in vivo and ensures correct stereochemical presentation for albumin binding [1]; (2) the N-terminal palmitoyl moiety, which provides the essential C16 lipid anchor for reversible serum albumin association—a feature not present in Boc- or Fmoc-protected intermediates [2]; and (3) the orthogonal protection-activation scheme (OtBu ester on α-carboxyl, OSu ester on γ-carboxyl), which enables regioselective coupling to a lysine side chain while preserving the α-carboxyl for subsequent deprotection under standard TFA cleavage conditions [3]. Substitution with an L-enantiomer, a non-lipidated variant, or a building block lacking the OSu activating group would either compromise the extended half-life pharmacodynamic profile, introduce stereochemical heterogeneity requiring additional purification steps, or necessitate re-engineering of the entire SPPS deprotection sequence.

Quantitative Evidence Guide for Palm-D-Glu(OSu)-OtBu: Head-to-Head Differentiation Versus Alternative Synthetic Routes and Lipidated Building Blocks


SPPS with Palm-D-Glu(OSu)-OtBu Eliminates Intermediate Purification Required in Liquid-Phase Synthesis of Liraglutide

The use of Palm-D-Glu(OSu)-OtBu as a building block in solid-phase peptide synthesis (SPPS) enables direct on-resin coupling to the lysine side chain, eliminating the need for an intermediate purification step required in liquid-phase synthesis of liraglutide. In the liquid-phase method described in U.S. Pat. Nos. 6,268,343B1 and 6,458,924B2, the intermediate GLP-1(7-37)-OH must be purified by reverse-phase HPLC prior to reaction with Nα-alkanoyl-Glu(ONSu)-OtBu, leading to a great amount of impurities, two purification steps, a long synthesis cycle, and high cost [1]. In contrast, the SPPS method using Palm-D-Glu(OSu)-OtBu directly couples Palmitoyl-Glu-OtBu to the lysine side chain on the resin, reducing the number of purification steps from two to one and simplifying the overall process [2].

Solid-phase peptide synthesis Process chemistry GLP-1 analogue manufacturing

Lipidated vs. Non-Lipidated GLP-1 Agonists: Palmitoyl Conjugation via Palm-D-Glu(OSu)-OtBu Yields 9-Fold Increase in Plasma Half-Life

Lipidation of GLP-1 receptor agonist peptides using the palmitoyl moiety delivered by Palm-D-Glu(OSu)-OtBu confers a substantial prolongation of plasma elimination half-life compared to non-lipidated counterparts. In a head-to-head rat pharmacokinetic study, liraglutide (lipidated via a palmitoyl-Glu side chain) displayed an apparent plasma half-life of 9.1 hours, whereas exenatide (non-lipidated GLP-1 agonist) exhibited a half-life of 1 hour [1]. The prolonged circulation time is attributed to reversible binding to serum albumin mediated by the C16 palmitoyl chain, which protects the peptide from rapid renal clearance and enzymatic degradation [2].

Pharmacokinetics Peptide half-life extension Albumin binding

D-Enantiomer Configuration Confers Resistance to Proteolytic Degradation Relative to L-Glutamic Acid-Based Linkers

The D-enantiomer configuration of the glutamic acid scaffold in Palm-D-Glu(OSu)-OtBu provides enhanced resistance to proteolytic degradation compared to L-glutamic acid-based linkers. This stereochemical feature is essential for maintaining the structural integrity of the albumin-binding side chain in vivo, as endogenous proteases and esterases preferentially recognize and cleave L-amino acid substrates [1]. The tert-butyl ester protecting group on the α-carboxyl further contributes to stability, remaining resistant to esterases, while the OSu ester undergoes slow hydrolysis with a half-life of approximately 2 hours in neutral buffer [2].

Stereochemistry Peptide stability Proteolytic resistance

Commercial Purity Benchmark: Palm-D-Glu(OSu)-OtBu Consistently Meets ≥98% HPLC Purity Across Major Suppliers

Commercially available Palm-D-Glu(OSu)-OtBu is consistently supplied at ≥98% purity as determined by HPLC, establishing a de facto industry benchmark for this specific building block . While alternative protected glutamic acid derivatives such as Fmoc-D-Glu(OtBu)-OH are also available at ≥98% purity , the critical distinction lies in the integrated palmitoyl and OSu functionalities—attributes that cannot be achieved by procuring separate, non-lipidated building blocks and performing additional coupling steps. Suppliers offering Palm-D-Glu(OSu)-OtBu at this purity specification include Chem-Impex International and Neta Scientific, among others [1].

Quality control HPLC purity Procurement specifications

Process Yield Advantage: Pre-Assembled Palmitoyl-Glu(OSu)-OtBu Eliminates Sequential Side-Chain Elaboration Steps

Employing pre-assembled Palm-D-Glu(OSu)-OtBu in SPPS eliminates two sequential on-resin coupling steps that would otherwise be required to construct the palmitoyl-γ-glutamyl side chain from individual components. In alternative approaches, the lysine side chain must first be coupled with an orthogonally protected glutamic acid derivative, followed by deprotection and subsequent coupling with palmitic acid—a multi-step sequence that introduces cumulative coupling inefficiencies and increases the risk of incomplete reactions [1]. The use of Palm-D-Glu(OSu)-OtBu reduces this to a single coupling step, thereby improving overall process yield and reducing cycle time [2].

Process efficiency Solid-phase synthesis Reaction yield

Optimal Research and Industrial Applications for Palm-D-Glu(OSu)-OtBu Based on Verified Performance Evidence


Solid-Phase Synthesis of Liraglutide and Related Once-Daily GLP-1 Receptor Agonists

Palm-D-Glu(OSu)-OtBu is the preferred building block for the solid-phase synthesis of liraglutide, enabling direct on-resin coupling of the palmitoyl-γ-glutamyl side chain to the ε-amino group of Lys²⁶. This approach reduces purification steps from two to one compared to liquid-phase methods [1] and eliminates the need for sequential side-chain assembly, thereby improving process yield and crude peptide purity [2]. The resulting lipidated peptide achieves a 9.1-hour plasma half-life in rats, a 9-fold improvement over non-lipidated GLP-1 agonists [3].

Synthesis of Insulin Degludec and Other Albumin-Binding Peptide Therapeutics

The same tBuO-Pal-Glu(OSu)-OtBu side-chain architecture employed in liraglutide synthesis is directly applicable to insulin degludec manufacturing, where the lipidated side chain is coupled to a lysine residue for protracted albumin binding [1]. The pre-activated OSu ester ensures efficient conjugation under standard SPPS conditions, while the D-glutamic acid scaffold provides stereochemical stability against proteolytic degradation, maintaining the intended pharmacokinetic profile of the therapeutic peptide [2].

Development of Next-Generation Lipidated Peptides with Extended Dosing Intervals

Researchers developing novel GLP-1/GIP dual agonists or once-weekly incretin analogues can leverage Palm-D-Glu(OSu)-OtBu as a modular palmitoylation reagent. The compound's orthogonal protection scheme (OtBu on α-carboxyl, OSu on γ-carboxyl) allows precise regioselective incorporation of the C16 lipid anchor while preserving the α-carboxyl for further functionalization or liberation under standard TFA cleavage [1]. The established half-life extension conferred by palmitoyl conjugation—demonstrated by the 9.1-hour t1/2 of liraglutide compared to 1 hour for exenatide [2]—provides a validated starting point for pharmacokinetic optimization of new peptide candidates.

Quality-Controlled Procurement for cGMP Peptide Manufacturing

For organizations operating under cGMP or preparing for regulatory filing, Palm-D-Glu(OSu)-OtBu is available at a consistent ≥98% HPLC purity specification from established commercial suppliers [1]. This purity benchmark, combined with the compound's white crystalline powder appearance and defined molecular weight of 538.7 g/mol [2], supports robust quality control and batch-to-batch reproducibility in peptide manufacturing workflows. Procurement of the pre-assembled building block eliminates the need to qualify multiple raw materials (e.g., protected glutamic acid plus palmitic acid) and reduces the analytical burden associated with monitoring sequential on-resin coupling steps [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palm-D-Glu(OSu)-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.